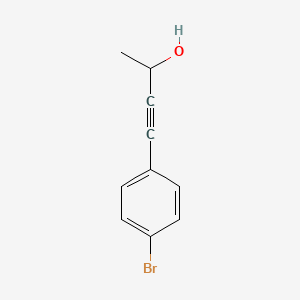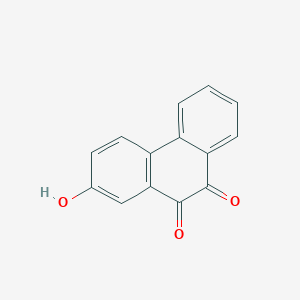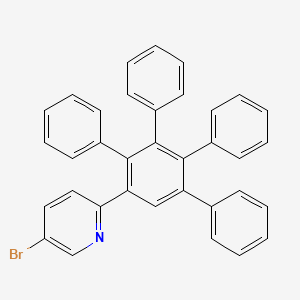
2-(2',3',4',5'-Tetraphenyl)phenyl-5-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine is an organic compound with the molecular formula C35H24BrN. This compound is known for its complex structure, which includes a pyridine ring substituted with a bromine atom and a phenyl group that is further substituted with four phenyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromopyridine derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce quinones.
Wissenschaftliche Forschungsanwendungen
2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Explored for its potential biological activity and as a scaffold for drug development.
Catalysis: Used as a ligand in the development of new catalytic systems for organic transformations
Wirkmechanismus
The mechanism of action of 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine in various applications is largely dependent on its structural features. The compound’s phenyl groups can engage in π-π interactions, which are crucial for its role in materials science applications. In catalysis, the pyridine ring can coordinate with metal centers, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
2,3,4,5-Tetraphenyl-1H-pyrrole: Exhibits dual-state luminescence and is used in materials science.
Uniqueness: 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine is unique due to its combination of a bromopyridine core with a highly substituted phenyl group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C35H24BrN |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
5-bromo-2-(2,3,4,5-tetraphenylphenyl)pyridine |
InChI |
InChI=1S/C35H24BrN/c36-29-21-22-32(37-24-29)31-23-30(25-13-5-1-6-14-25)33(26-15-7-2-8-16-26)35(28-19-11-4-12-20-28)34(31)27-17-9-3-10-18-27/h1-24H |
InChI-Schlüssel |
JMMKJPYERAKGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)


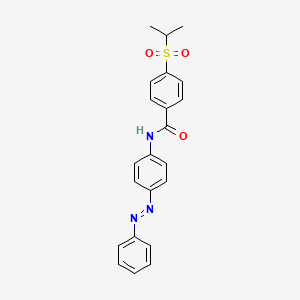
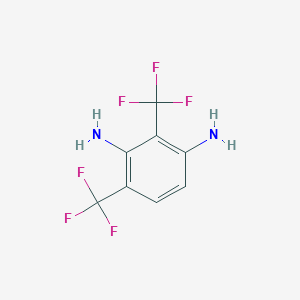
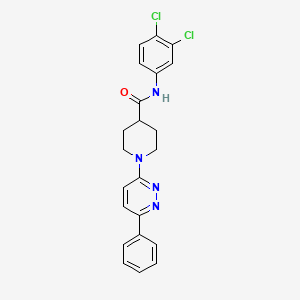
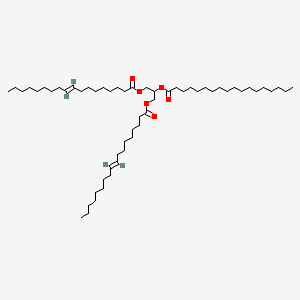
![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
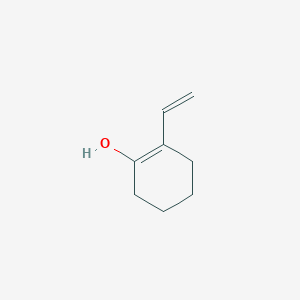

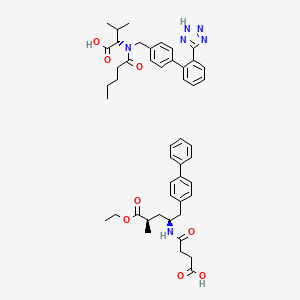
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
